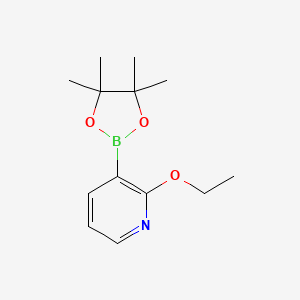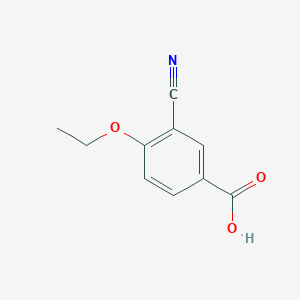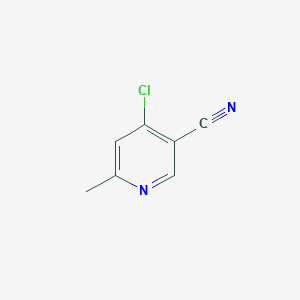
(S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride
Descripción general
Descripción
(S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride, also known as DCHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DCHA is a chiral amino acid derivative that is synthesized through a multi-step process, and the resulting compound has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research has delved into the chemical synthesis of related compounds, showcasing methods to create derivatives with potential applications in material science and biochemistry. For example, the synthesis of N-Acetyl-1,4-diaminobutane and N-Acetylspermidine demonstrates the chemical modification of diamino compounds, which could have implications for the development of new materials or biochemicals (Tabor, Tabor, & Meis, 1971).
Crystal Engineering and Material Science
Studies have shown the ability of diammoniohexane ions, which bear resemblance to the diamino hexanamido structure, to act as building blocks in crystal engineering. This has implications for creating complex organic-inorganic frameworks with potential uses in catalysis, separation processes, and material science (Frank & Reiss, 1997).
Renewable Chemical Synthesis
Research into the synthesis of acetic acid from renewable sources like CO2 and methanol involves catalysis processes that could be related to the transformations of compounds like "(S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride." Such studies highlight the potential for using diamino hexanamido compounds in renewable energy and chemical production (Qian, Zhang, Cui, & Han, 2016).
Biochemistry and Molecular Biology
The exploration of amino acids and their derivatives, including synthesis and modification, has vast applications in biochemistry and molecular biology. For instance, modifications to amino acid structures can impact protein function, enzyme activity, and drug development, demonstrating the relevance of studying compounds like "(S)-2-(2,6-Diaminohexanamido)acetic acid hydrochloride" (Ikram et al., 2015).
Propiedades
IUPAC Name |
2-(2,6-diaminohexanoylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3.ClH/c9-4-2-1-3-6(10)8(14)11-5-7(12)13;/h6H,1-5,9-10H2,(H,11,14)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTASJHHUSNMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596775 | |
| Record name | Lysylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40719-58-2 | |
| Record name | Lysylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)
![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)

